2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the thiazole derivative with the 2-oxoethyl group, often using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the thiazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is conducive to binding with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the 4-chlorophenyl and 2-oxoethyl groups. These substituents enhance its reactivity and potential for forming diverse chemical derivatives, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGARFDFKXNEFHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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